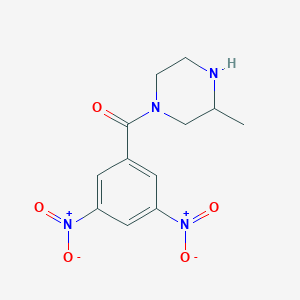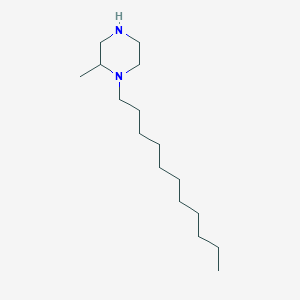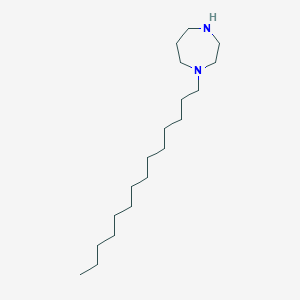
1-(3,5-Dinitrobenzoyl)-3-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dinitrobenzoyl)-3-methylpiperazine is an organic compound that features a piperazine ring substituted with a 3,5-dinitrobenzoyl group
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 3,5-dinitrobenzoyl chloride, are used in the analysis of organic substances by derivatization . They react with substances to be analyzed, specifically alcohols and amines .
Mode of Action
The mode of action of 1-(3,5-Dinitrobenzoyl)-3-methylpiperazine involves its ability to oxidize intramolecular aryl organocuprates, resulting in the formation of biaryl bonds and medium ring structures . This suggests that the compound may interact with its targets through oxidation reactions.
Biochemical Pathways
The compound’s ability to form biaryl bonds and medium ring structures suggests that it may influence pathways involving these structures .
Pharmacokinetics
The compound’s molecular weight (29426 g/mol) and structure suggest that it may have certain pharmacokinetic properties .
Result of Action
The compound’s ability to form biaryl bonds and medium ring structures suggests that it may have certain molecular and cellular effects .
Action Environment
Similar compounds, such as 3,5-dinitrobenzoyl chloride, are known to react in pyridine to bind the hydrogen chloride released .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dinitrobenzoyl)-3-methylpiperazine typically involves the reaction of 3,5-dinitrobenzoyl chloride with 3-methylpiperazine. The reaction is carried out in an organic solvent such as dichloromethane, with triethylamine used as a base to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for a few hours, followed by extraction and purification to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dinitrobenzoyl)-3-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups on the benzoyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and 3-methylpiperazine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of the original compound.
Reduction: 1-(3,5-Diaminobenzoyl)-3-methylpiperazine.
Hydrolysis: 3,5-Dinitrobenzoic acid and 3-methylpiperazine.
Scientific Research Applications
1-(3,5-Dinitrobenzoyl)-3-methylpiperazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or pathways in disease treatment.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoyl chloride: Used as a reagent for the derivatization of alcohols and amines.
3,5-Dinitrobenzoic acid: Utilized in the identification of various organic substances.
3,5-Dinitrobenzoyl-9-amino-9-deoxy-9-epiquinine: Employed as a chiral selector in high-performance liquid chromatography.
Uniqueness
1-(3,5-Dinitrobenzoyl)-3-methylpiperazine is unique due to the presence of both the piperazine ring and the 3,5-dinitrobenzoyl group
Properties
IUPAC Name |
(3,5-dinitrophenyl)-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5/c1-8-7-14(3-2-13-8)12(17)9-4-10(15(18)19)6-11(5-9)16(20)21/h4-6,8,13H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYXMZSPFFPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344659.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole](/img/structure/B6344665.png)

![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)
![1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344685.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344690.png)
![3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344695.png)
![2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6344707.png)
![2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine](/img/structure/B6344714.png)
![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)

![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)

![2-[5-(Pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride](/img/structure/B6344773.png)
